Methyl 3-(2-thienyl)benzoate
Overview
Description
Methyl 3-(2-thienyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a thienyl ring through a methyl ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2-thienyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(2-thienyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki-Miyaura coupling reaction, where 3-bromo-2-thiophenylbenzoate is reacted with methyl boronic acid in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher efficiency and product purity. Additionally, the use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-thienyl)benzoate undergoes various chemical reactions, including:
Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Methyl 3-(2-thienyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 3-(2-thienyl)benzoate is largely dependent on its chemical structure. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological targets. The thienyl ring can participate in various biochemical pathways, potentially modulating enzyme activity or receptor binding. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Methyl 3-(2-thienyl)benzoate can be compared with other similar compounds, such as:
Methyl 3-(2-furyl)benzoate: Similar structure but with a furan ring instead of a thienyl ring. It may exhibit different reactivity and biological activity.
Methyl 3-(2-pyridyl)benzoate:
Methyl 3-(2-phenyl)benzoate: The presence of a phenyl ring can lead to different chemical behavior and uses.
The uniqueness of this compound lies in the presence of the thienyl ring, which imparts distinct electronic and steric properties, making it a versatile compound in various chemical and biological contexts.
Biological Activity
Methyl 3-(2-thienyl)benzoate is an organic compound that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the research findings related to the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its ester functional group and a thiophene ring, which contributes to its unique biological interactions. The molecular formula is , with a molecular weight of approximately 210.26 g/mol. The presence of the thiophene moiety enhances the compound's ability to engage in π-π stacking and hydrogen bonding, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The ester group can hydrolyze to release the corresponding acid and alcohol, which may modulate enzyme activities or receptor binding. The thiophene ring is known to participate in biochemical pathways that can influence cellular functions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. The following table summarizes key findings related to its antimicrobial efficacy:
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 62.5 μg/mL | |
Escherichia coli | 125 μg/mL | |
Pseudomonas aeruginosa | 250 μg/mL | |
Candida albicans | 31.25 μg/mL |
These results indicate that this compound is particularly effective against Gram-positive bacteria, with moderate activity against Gram-negative bacteria and fungi.
Anti-inflammatory Properties
This compound also demonstrates anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases. A study highlighted that the compound reduced pro-inflammatory cytokines in vitro, suggesting its potential use in managing conditions like arthritis and other inflammatory disorders.
Anticancer Potential
The anticancer properties of this compound have been explored in several studies. It has shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
- Cell Cycle Arrest : Research indicates that it can halt the cell cycle at specific phases, preventing cancer cell division.
A summary of anticancer activity is presented in the table below:
Cancer Cell Line | IC50 (μM) | Effect | Reference |
---|---|---|---|
HeLa (cervical cancer) | 10 | Induces apoptosis | |
MCF-7 (breast cancer) | 15 | Cell cycle arrest | |
A549 (lung cancer) | 20 | Inhibition of growth |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor size and improved survival rates compared to controls.
- Combination Therapies : When used alongside conventional chemotherapeutics, this compound enhanced the efficacy of treatments against resistant cancer cell lines.
Properties
IUPAC Name |
methyl 3-thiophen-2-ylbenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-14-12(13)10-5-2-4-9(8-10)11-6-3-7-15-11/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYCPVXBEPSDOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399635 | |
Record name | 2-(3-methoxycarbonylphenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17595-85-6 | |
Record name | 2-(3-methoxycarbonylphenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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